molecular formula C24H20Cl2N4OS B2424747 N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539810-88-3

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2424747
CAS No.: 539810-88-3
M. Wt: 483.41
InChI Key: OPFFEXLTBSINAQ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic chemical compound of significant interest in medicinal and organic chemistry research due to its incorporation of the 1,2,4-triazole heterocycle . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its strong dipole moment, hydrogen-bonding capability, and chemical stability, which allows it to interact effectively with biological targets . Derivatives of 1,2,4-triazole have been extensively documented in scientific literature to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties . The molecular structure of this compound features a sulfanyl acetamide chain, a modification that can enhance binding affinity and influence the compound's pharmacokinetic profile. This structure is typical of compounds synthesized for investigating structure-activity relationships (SAR) in the development of new therapeutic agents . Researchers utilize this compound as a key intermediate or building block for constructing more complex molecules and for probing biochemical pathways. It is presented for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c1-16-7-10-19(11-8-16)30-23(20-12-9-18(25)13-21(20)26)28-29-24(30)32-15-22(31)27-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFEXLTBSINAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A common method involves reacting 1-(2,4-dichlorophenyl)hydrazine with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate. This yields 1-(2,4-dichlorophenyl)-2-(4-methylbenzoyl)hydrazine , which undergoes cyclization with ammonium thiocyanate under acidic conditions to form 5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol . The thiourea intermediate facilitates sulfur incorporation at the 3-position of the triazole.

Alternative Route via Thiosemicarbazides

An alternative approach employs thiosemicarbazide as a sulfur source. Reacting 2,4-dichlorophenyl isothiocyanate with 4-methylphenylhydrazine generates a thiosemicarbazide intermediate, which cyclizes in the presence of phosphoryl chloride (POCl₃) to yield the triazole-thiol. This method offers higher regioselectivity for the 3-sulfanyl group.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety at the 3-position of the triazole is critical for subsequent alkylation.

Thiolation via Nucleophilic Substitution

The triazole-thiol intermediate is deprotonated using sodium hydride (NaH) in anhydrous dimethylformamide (DMF), generating a reactive thiolate anion. This anion undergoes nucleophilic substitution with 2-bromo-N-benzylacetamide to form the sulfanyl acetamide linkage. The reaction is typically conducted at 60–80°C for 12–24 hours, achieving yields of 65–75%.

Optimization of Reaction Conditions

Copper(I) iodide (CuI) and tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reaction efficiency by stabilizing the thiolate intermediate. Solvent selection (e.g., toluene or acetonitrile) influences precipitation kinetics, with polar aprotic solvents favoring higher conversions.

Formation of the Acetamide Moiety

The N-benzyl acetamide side chain is introduced via a two-step process.

Synthesis of 2-Bromo-N-Benzylacetamide

Benzylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C, yielding 2-bromo-N-benzylacetamide after aqueous workup. This intermediate is isolated as a white crystalline solid (mp 92–94°C) with >90% purity.

Coupling to the Triazole-Thiol

The coupling reaction between the triazole-thiolate and 2-bromo-N-benzylacetamide proceeds under phase-transfer conditions. A mixture of tripotassium phosphate (K₃PO₄) and TDA-1 in toluene facilitates the displacement of bromide, with reflux (110–115°C) for 18–24 hours achieving complete conversion.

Purification and Isolation

Solvent Precipitation

Post-reaction, the crude product is treated with ethyl acetate (EtOAc) to precipitate unreacted triazole-thiol and copper byproducts. Filtration through Celite® followed by solvent evaporation yields a semi-pure residue.

Column Chromatography

Flash chromatography on silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) removes residual impurities. The target compound elutes at Rf = 0.4–0.5, yielding a pale-yellow solid.

Recrystallization

Final purification via recrystallization from isopropyl alcohol (IPA) enhances purity to >98%. Cooling the saturated IPA solution to 4°C induces crystallization, producing needle-like crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.12 (m, 11H, aromatic), 4.52 (s, 2H, CH₂CO), 4.31 (d, J = 5.6 Hz, 2H, NCH₂), 2.38 (s, 3H, CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the acetamide group and planar geometry of the triazole ring. Hydrogen bonding between N-H and carbonyl oxygen stabilizes the crystal lattice.

Scale-Up Considerations

Industrial-scale synthesis requires modifications for safety and efficiency:

  • Continuous Flow Reactors : Mitigate exothermic risks during cyclocondensation.
  • Catalyst Recycling : Copper residues are recovered via ion-exchange resins, reducing environmental impact.

Chemical Reactions Analysis

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways . These interactions are crucial for its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds to N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives and benzyl-substituted compounds. For example:

Biological Activity

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound based on various research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C24H20Cl2N4OS
  • Molecular Weight : 485.41 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Acetylation to form the final amide product.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. For instance:

  • Mechanism : The triazole ring is known to interfere with DNA synthesis and repair mechanisms in cancer cells.
  • Case Study : A study evaluated the cytotoxic effects of similar triazole derivatives against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM, indicating moderate to strong anticancer activity .
CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D27.3
Control--

Antimicrobial Properties

The compound also shows potential antimicrobial activity:

  • Mechanism : The presence of sulfur in the structure enhances its ability to disrupt bacterial cell walls.
  • Research Findings : Compounds similar to N-benzyl derivatives have been tested against various bacterial strains with results showing significant inhibition compared to standard antibiotics .

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, this compound may exhibit:

  • Anti-inflammatory Effects : Triazole derivatives have been linked to reduced inflammation markers in animal models.
  • Antiviral Activity : Some studies suggest that triazole compounds can inhibit viral replication through interference with viral enzymes .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with appropriate electrophiles and subsequent functionalization. Key steps include:

  • Reaction optimization : Use of anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine to enhance yields .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the triazole intermediate. Final purification via recrystallization in ethanol improves purity (>95%) .
  • Characterization : Confirmation via 1^1H/13^{13}C NMR and IR spectroscopy to validate sulfanyl and acetamide functionalities .

Q. How is the structural integrity of this compound verified in experimental settings?

Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : Resolves the triazole ring geometry and confirms substituent positions (e.g., dichlorophenyl orientation) .
  • Chromatographic monitoring : HPLC or TLC ensures reaction completion and detects by-products (e.g., unreacted thiosemicarbazides) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended to evaluate its biological activity?

Standardized protocols include:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values compared to controls like ciprofloxacin .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values, with dose-response curves analyzed for potency .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence structure-activity relationships (SAR)?

  • Dichlorophenyl group : Enhances lipophilicity and target binding via halogen bonding, as observed in analogs with improved antimicrobial activity .
  • Sulfanyl linker : Replacement with sulfonyl groups reduces activity, suggesting the thioether’s role in redox modulation .
  • Benzyl vs. alkyl substituents : Bulkier groups (e.g., benzyl) improve membrane permeability but may reduce solubility, requiring formulation adjustments .

Q. How should researchers address contradictory data in biological activity studies?

Discrepancies (e.g., variable IC50_{50} across studies) may arise from:

  • Assay conditions : Standardize pH, serum content, and incubation time .
  • Compound stability : Test degradation under assay conditions via LC-MS to rule out false negatives .
  • Cell line variability : Validate results across multiple cell types and use orthogonal assays (e.g., apoptosis markers) .

Q. What computational strategies support mechanistic studies of this compound?

  • Molecular docking : Predict binding modes to targets like CYP450 or bacterial topoisomerases using AutoDock Vina with PDB structures .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological efficacy .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What are its stability profiles under varying pH and light conditions?

  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 3), forming sulfoxide by-products. Neutral buffers (pH 7.4) recommended for storage .
  • Light sensitivity : Amber vials and inert atmospheres (N2_2) prevent photodegradation of the triazole core .

Q. What derivatization strategies could enhance its selectivity for therapeutic targets?

  • Prodrug design : Introduce ester groups at the acetamide moiety to improve bioavailability, with enzymatic cleavage studies in plasma .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) to exploit synergistic effects .

Q. How does this compound interact with combination therapies in preclinical models?

  • Synergy testing : Use Chou-Talalay assays to evaluate interactions with standard drugs (e.g., doxorubicin), calculating combination indices (CI) .
  • Resistance reversal : Test efflux pump inhibition in multidrug-resistant strains using verapamil as a positive control .

Q. What analytical methods validate its purity and quantify trace impurities?

  • HPLC-DAD : Gradient elution (C18 column, acetonitrile/water) with UV detection at 254 nm, achieving LOD < 0.1 µg/mL .
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalysis) at ppb levels .

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